molecular formula C19H12O5 B2432788 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one CAS No. 855774-39-9

7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one

Cat. No.: B2432788
CAS No.: 855774-39-9
M. Wt: 320.3
InChI Key: PUBFIXICANPISG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 3-acetylcoumarin under specific reaction conditions. One common method involves the use of Lewis acids as catalysts to facilitate the reaction . The reaction is carried out in a solvent such as dichloromethane, with triethylamine added to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, acids, and bases.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which have distinct biological and chemical properties .

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 7-Hydroxy-4-methylcoumarin
  • 3-Acetylcoumarin
  • 4-Methylumbelliferone
  • Warfarin
  • Dicoumarol

Uniqueness

What sets 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one apart is its unique combination of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

7-hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5/c1-10-15(20)7-6-12-13(9-17(21)24-18(10)12)14-8-11-4-2-3-5-16(11)23-19(14)22/h2-9,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBFIXICANPISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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